N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide
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Overview
Description
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a trifluorophenyl group, which imparts unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 3-(4H-1,2,4-triazol-3-yl)aniline with 2-(2,4,5-trifluorophenyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the trifluorophenyl group can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-phenylacetamide: Lacks the trifluorophenyl group, resulting in different electronic properties.
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4-difluorophenyl)acetamide: Has fewer fluorine atoms, which can affect its reactivity and interactions.
Uniqueness
N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H11F3N4O |
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Molecular Weight |
332.28 g/mol |
IUPAC Name |
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H11F3N4O/c17-12-7-14(19)13(18)5-10(12)6-15(24)22-11-3-1-2-9(4-11)16-20-8-21-23-16/h1-5,7-8H,6H2,(H,22,24)(H,20,21,23) |
InChI Key |
VZDUXBDCIGVYLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC(=C(C=C2F)F)F)C3=NC=NN3 |
Origin of Product |
United States |
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